molecular formula C5H9F5Si B031909 Trimethylpentafluoroethylsilane CAS No. 124898-13-1

Trimethylpentafluoroethylsilane

Cat. No. B031909
M. Wt: 192.2 g/mol
InChI Key: MTPVUVINMAGMJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trimethylpentafluoroethylsilane and related compounds typically involves reactions with carbonyl compounds through fluoride-initiated catalytic processes. For example, (trifluoromethyl)-, (pentafluoroethyl)-, and (heptafluoropropyl)trimethylsilane can react readily with aldehydes and ketones, facilitated by a fluoride-initiated addition to a carbonyl group generating an oxyanionic species that further catalyzes the reaction (Krishnamurti, Bellew, & Prakash, 1991).

Molecular Structure Analysis

The molecular structure of trimethylpentafluoroethylsilane derivatives can be highly interesting, especially when discussing the formation of hypervalent silicon species. One study demonstrated the reaction of (trifluoromethyl)trimethylsilane with different fluoride anion sources leading to the first isolated pentacoordinate silicon species with five Si–C bonds (Kolomeitsev et al., 1999). This highlights the compound's ability to form complex structures under specific conditions.

Chemical Reactions and Properties

Trimethylpentafluoroethylsilane is known for its role in various chemical reactions, including trifluoromethylation and pentafluorophenylation of sulfur and carbon centers. This is achieved by using (trifluoromethyl)trimethylsilane and (pentafluorophenyl)trimethylsilane in the presence of catalytic fluoride ion, facilitating the simple, efficient preparation of previously difficult to obtain molecules (Patel & Kirchmeier, 1992).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of trimethylpentafluoroethylsilane were not highlighted in the search results, the physical properties of silanes, in general, are crucial for understanding their reactivity and stability in different environments. The volatility, solubility, and stability under various conditions are essential for their application in synthesis and industrial processes.

Chemical Properties Analysis

The chemical properties of trimethylpentafluoroethylsilane, including its reactivity with esters, aldehydes, and ketones, are of particular interest. Cesium fluoride catalyzed trifluoromethylation has been developed to transform these compounds into trifluoromethyl ketones, alcohols, and other trifluoromethylated compounds in excellent yields, showcasing the versatility and reactivity of trimethylpentafluoroethylsilane (Singh, Cao, Kirchmeier, & Shreeve, 1999).

Scientific Research Applications

  • Intermetal Dielectrics in Electronics Trimethylsilane-based PECVD (Plasma-Enhanced Chemical Vapor Deposition) processes, involving trimethylsilane, are used to deposit dielectric thin films in electronics. These films, including low-permittivity dielectrics, are pivotal in advanced device multilevel metal interconnection schemes, enhancing circuit performance (Loboda, 1999).

  • Organic Chemistry and Synthesis Trimethylsilane derivatives are utilized in organic chemistry for the trifluoromethylation and pentafluorophenylation of sulfur and carbon centers. This methodology enables the preparation of complex molecules, including perfluoroalkyl and perfluoroaryl compounds (Patel & Kirchmeier, 1992).

  • Coolant in Heat Removal Systems The thermal resistance and oxidation resistance of trimethylpentaphenyltrisiloxane, a related compound, make it suitable as a coolant in systems for removing low-potential heat. This application is significant for thermal management in various industrial processes (Lebedev et al., 2014).

  • Catalysis in Organic Reactions Aryltrimethylsilanes are used in gold-catalyzed oxidative coupling reactions. These reactions facilitate intramolecular electrophilic aromatic substitution mechanisms, contributing significantly to organic synthesis (Brenzovich, Brazeau, & Toste, 2010).

  • Pharmaceutical Applications (Trifluoropropyl)trimethoxysilane, a related silicon compound, is used to synthesize fluorinated polysilsesquioxane (FPSQ) hollow spheres. These spheres have applications in drug release, highlighting the potential of silicon compounds in pharmaceuticals (Dong, Guo, Chu, & Ha, 2010).

  • Chemical Analysis and Testing Trimethylsilane compounds are used in the chemical analysis of sodium silicate solutions, where the method of trimethylsilylation helps in understanding the distribution of anions in these solutions. This application is crucial in areas such as biochemistry and material science (Glasser, Lachowski, & Cameron, 2007).

Safety And Hazards

Trimethylpentafluoroethylsilane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

trimethyl(1,1,2,2,2-pentafluoroethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F5Si/c1-11(2,3)5(9,10)4(6,7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPVUVINMAGMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375367
Record name (Pentafluoroethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pentafluoroethyl)trimethylsilane

CAS RN

124898-13-1
Record name (Pentafluoroethyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (PENTAFLUOROETHYL)TRIMETHYLSILANE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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